Rubradirin B
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Overview
Description
Rubradirin B is an ansamycin antibiotic that can be isolated from Streptomyces achromogenes var. rubradiris NRRL3061. It exhibits profound levels of activity against a wide variety of Gram-positive bacteria, especially against multiple-antibiotic-resistant strains of Staphylococcus aureus . This compound is comprised of four distinct moieties: rubransarol, 3-amino-4-hydroxy-7-methoxycoumarin, 3,4-dihydroxydipicolinate, and d-rubranitrose . The structural moieties of this compound actively participate in its various modes of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: Rubradirin B is primarily obtained through fermentation of Streptomyces achromogenes varrubradiris NRRL3061 . The biosynthetic pathway involves the formation and attachment of four distinct moieties, along with genes associated with regulatory, resistance, and transport functions . The tricyclic core molecule skeleton of rubradirin can be prepared through reduction amination and Michael addition reactions in an appropriate solvent . This method has the advantages of high selectivity, simple processes, and good industrialization feasibility .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The fermentation broth is subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions: Rubradirin B undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution . Basic hydrolysis of this compound affords rubradiric acids and rubransarols .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include acids, bases, and oxidizing agents . For example, basic hydrolysis is performed using aqueous methylamine, while oxidation reactions may involve platinum-catalyzed hydrogenation .
Major Products Formed: The major products formed from the reactions of this compound include rubradiric acids, rubransarols, and various amides . These products are often used as intermediates in further chemical synthesis and modification .
Scientific Research Applications
Rubradirin B has a wide range of scientific research applications. It is an extremely potent inhibitor of Gram-positive bacteria and is effective in the treatment of experimental bacterial infections in mice . This compound also possesses pH indicator properties, being red in acidic or neutral solutions and green in basic solutions or in salt form . Additionally, this compound has been found to inhibit the function of microbial ribosomes by selectively preventing translation chain initiation during protein synthesis . The rubradirin aglycon acts as a potent inhibitor of bacterial RNA polymerase and has some inhibitory effects against protein synthesis . Furthermore, this compound has shown potential as an inhibitor of human immunodeficiency virus (HIV) reverse transcriptase .
Mechanism of Action
Rubradirin B exerts its effects by inhibiting the function of microbial ribosomes and bacterial RNA polymerase . It selectively prevents translation chain initiation during protein synthesis, thereby impairing ribosomal functions in bacteria . The rubradirin aglycon predominantly inhibits bacterial RNA polymerase and retains the ability to inhibit ribosomal functions to some extent . The multifunctional nature of this compound, which is dependent on the presence of its various structural moieties, is a hallmark characteristic of this compound .
Comparison with Similar Compounds
Rubradirin B is part of a family of related antibiotics, including rubradirin, rifamycins, streptovaricins, and tolypomycins . These compounds share similar structural features and modes of action but differ in their specific molecular targets and pathways. For example, while this compound inhibits bacterial RNA polymerase and ribosomal functions, rifamycins primarily target bacterial RNA polymerase . Streptovaricins and tolypomycins also inhibit bacterial RNA synthesis but through different mechanisms . The unique combination of structural moieties in this compound contributes to its distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C40H33N3O15 |
---|---|
Molecular Weight |
795.7 g/mol |
IUPAC Name |
[(10Z,12S,13R,14S,16S)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C40H33N3O15/c1-14-10-16(3)34(33(50)36(51)40(4)13-41-26-31(48)19-11-15(2)29(46)24(28(14)45)23(19)32(49)35(26)58-40)57-38(53)25-21(44)9-8-20(42-25)37(52)43-27-30(47)18-7-6-17(55-5)12-22(18)56-39(27)54/h6-12,16,33-34,41,44,46-47,50H,13H2,1-5H3,(H,43,52)/b14-10-/t16-,33-,34+,40-/m0/s1 |
InChI Key |
ZSKMTRIUAGAHRS-AHUYQPNNSA-N |
Isomeric SMILES |
C[C@H]1/C=C(\C(=O)C2=C(C(=CC3=C2C(=O)C4=C(C3=O)NC[C@](O4)(C(=O)[C@H]([C@@H]1OC(=O)C5=C(C=CC(=N5)C(=O)NC6=C(C7=C(C=C(C=C7)OC)OC6=O)O)O)O)C)C)O)/C |
Canonical SMILES |
CC1C=C(C(=O)C2=C(C(=CC3=C2C(=O)C4=C(C3=O)NCC(O4)(C(=O)C(C1OC(=O)C5=C(C=CC(=N5)C(=O)NC6=C(C7=C(C=C(C=C7)OC)OC6=O)O)O)O)C)C)O)C |
Origin of Product |
United States |
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